1,8-Octanedioic-2,2,7,7-D4 acid
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Overview
Description
1,8-Octanedioic-2,2,7,7-D4 acid, also known as Suberic Acid-d4, is a labeled analogue of Suberic Acid . It has a molecular weight of 178.22 and a molecular formula of C8H10D4O4 . It appears as a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2,7,7-tetradeuteriooctanedioic acid . The chemical formula is HOOCCD2(CH2)4CD2COOH . The InChI key is TYFQFVWCELRYAO-NZLXMSDQSA-N .Physical and Chemical Properties Analysis
This compound is a white solid . It is stable under recommended storage conditions .Scientific Research Applications
Synthesis Methods
- New Synthesis Methods : A study by Zheng Zhi-bing (2011) presented a new synthesis method for 1,8-octanediol, a derivative of 1,8-Octanedioic acid, using hexamethylene dicyanide and methanol, achieving a high yield of 97.2% under optimized conditions (Zheng Zhi-bing, 2011).
Biodegradable Elastomers
- Biodegradable Elastomers for Tissue Engineering : Jia Li et al. (2014) synthesized biodegradable elastomers using citric acid, 1,8-octanediol, and 1,2-propanediol for potential applications in tissue engineering. The elastomers exhibited varying mechanical properties and hydrophilicity, influenced by the content of 1,2-propanediol (Jia Li et al., 2014).
Lipase-Catalyzed Polycondensations
- Lipase-Catalyzed Polyesterification : Research by A. Mahapatro et al. (2003) explored lipase-catalyzed polyesterification involving adipic acid and 1,8-octanediol. They found diphenyl ether to be an effective solvent, achieving a number-average molecular weight (M(n)) of 28,500 (A. Mahapatro et al., 2003).
Biopolyester Production
- Enzymatic Production of Biopolyesters : A study by Hyun-Ju Lee et al. (2019) demonstrated the biosynthesis of 1,9-nonanedioic acid from oleic acid, and its subsequent use with 1,8-octanediol for biopolyester production, achieving a molecular weight (Mn) of approximately 21,000 (Hyun-Ju Lee et al., 2019).
Novel Citric Acid-Based Polyester Elastomers
- Synthesis of Unique Elastic Polyesters : I. Djordjevic et al. (2009) reported the synthesis of novel elastic polyesters using 1,8-octanediol, citric acid, and sebacic acid. These materials exhibited controllable mechanical properties and hydrolytic degradation suitable for biomedical applications (I. Djordjevic et al., 2009).
Renewable Lipid Source-Based Thermoplastics
- Biobased Thermoplastic Polyurethanes : A 2010 study by L. Hojabri et al. explored the production of thermoplastic polyurethanes (TPUs) using diols synthesized from oleic acid, including 1,9-nonanediol and 1,8-octanediol. These TPUs exhibited comparable properties to petroleum-derived analogs, demonstrating the potential for renewable materials (L. Hojabri et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
1,8-Octanedioic-2,2,7,7-D4 Acid, also known as Suberic Acid , is a labeled analogue of Suberic Acid
Mode of Action
It is known that it is used in the preparation of reduction-sensitive micelles , which suggests that it may interact with its targets to induce changes in cellular uptake.
Biochemical Pathways
Given its use in the preparation of reduction-sensitive micelles , it may be involved in pathways related to cellular uptake and drug delivery.
Result of Action
Its use in the preparation of reduction-sensitive micelles suggests that it may have potential applications in the delivery of anticancer drugs.
Action Environment
It is known to be stable if stored under recommended conditions .
Properties
IUPAC Name |
2,2,7,7-tetradeuteriooctanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/i5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFQFVWCELRYAO-NZLXMSDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCC([2H])([2H])C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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